7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone is a synthetic compound that belongs to the class of quinolinones, which are known for their diverse biological activities. This compound is structurally characterized by a quinoline core with a piperazine moiety attached via a butoxy chain. The compound is primarily studied for its potential applications in pharmacology, particularly in the development of antipsychotic medications.
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone can be classified as:
The synthesis of 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone typically involves several key steps:
The reaction conditions, including temperature and solvent choice, play a critical role in the efficiency and yield of the synthesis. For instance, dimethylacetamide is often employed as a solvent due to its ability to dissolve both polar and non-polar reactants effectively.
The molecular structure of 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone can be represented using standard chemical notation:
The primary reactions involving 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone include:
Reactions are typically conducted under controlled conditions to minimize side products and maximize yields. Techniques such as thin-layer chromatography (TLC) are often used for monitoring reaction progress.
The mechanism of action for 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone is hypothesized based on its structural similarity to other known antipsychotics:
Studies suggest that compounds with similar structures exhibit both agonistic and antagonistic properties at various receptor sites, leading to their efficacy in treating psychiatric disorders .
Relevant data regarding melting point, boiling point, and specific heat capacity can be obtained from experimental studies or chemical databases.
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone has potential applications in:
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone derivatives, exemplified by OPC-14597 (aripiprazole), exhibit potent agonist activity at presynaptic dopamine autoreceptors. This activity modulates dopaminergic neurotransmission by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. In rodent models, these compounds reversed γ-butyrolactone (GBL)-induced increases in L-DOPA synthesis, with OPC-14597 showing an ED₅₀ of 5.1 µmol/kg orally [2]. This inhibition was comparable to partial agonists like OPC-4392 but was fully antagonized by haloperidol, confirming dopamine receptor specificity [1] [5].
Electrophysiological studies demonstrated that OPC-14597 suppresses neuronal firing in the ventral tegmental area (VTA), a key dopamine-producing region. This reduction in firing activity aligns with autoreceptor-mediated feedback inhibition, which dampens dopamine release and synthesis [3]. Unlike apomorphine, these derivatives lack postsynaptic stimulatory effects in reserpinized mice, confirming their selective autoreceptor engagement [1].
Table 1: Presynaptic Dopamine Autoreceptor Activity of Quinolinone Derivatives
Compound | Model | Key Effect | ED₅₀ (µmol/kg, p.o.) |
---|---|---|---|
OPC-14597 | GBL-induced L-DOPA accumulation | Inhibition of dopamine synthesis | 5.1 |
OPC-4392 (Predecessor) | Reserpine-induced DOPA accumulation | Inhibition of dopamine synthesis | ~30x less potent than OPC-14597 |
OPC-14597 | VTA neuronal firing | Suppression of activity | Not reported |
These quinolinone derivatives also act as antagonists at postsynaptic D₂ receptors, a property critical for mitigating positive symptoms of psychosis. OPC-14597 inhibits apomorphine-induced stereotyped behaviors (e.g., climbing in mice) with an ED₅₀ of 0.6 µmol/kg orally—demonstrating 140-fold greater potency than its predecessor OPC-4392 [1] [2]. This antagonism is regionally selective, with higher affinity for D₂ receptors in the rat striatum, limbic forebrain, and frontal cortex compared to earlier analogs [1].
Unlike typical antipsychotics (e.g., haloperidol), OPC-14597 induces catalepsy only at high doses (ED₅₀ = 7.8 µmol/kg p.o.), indicating a favorable margin between antipsychotic efficacy and motor side effects. This separation is ~10x the dose required for postsynaptic antagonism [2]. The compound’s in vitro binding affinity for D₂ receptors (labeled by [³H]-spiperone) further supports its role as a potent antagonist with atypical characteristics [5].
Table 2: Postsynaptic D₂ Receptor Antagonism Profiles
Activity | OPC-14597 | OPC-4392 | Typical Antipsychotics |
---|---|---|---|
Inhibition of apomorphine stereotypy | ED₅₀: 0.6 µmol/kg | ED₅₀: 18–85 µmol/kg | ED₅₀: <1 µmol/kg (e.g., haloperidol) |
Catalepsy induction | ED₅₀: 7.8 µmol/kg | Not reported | ED₅₀: 1–3 µmol/kg |
D₂ receptor affinity | High (striatum > cortex) | Moderate | High |
Structural analogs of 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone show modulatory activity at serotonin receptors. Though direct data for OPC-14597 is limited in the provided sources, its chemical analogs exhibit significant affinity for 5-HT₁A receptors (IC₅₀ = 50–500 nM) [7]. This interaction may contribute to "atypical" antipsychotic profiles by mitigating negative symptoms and cognitive deficits [5]. Additionally, in silico analyses suggest potential 5-HT₂A antagonism, akin to clozapine, which could further enhance therapeutic effects while minimizing extrapyramidal symptoms [7].
The piperazinyl moiety in these compounds enables conformational flexibility, permitting interactions with diverse monoaminergic targets. For example, arylpiperazine derivatives of benzotriazole (structurally related to quinolinones) exhibit mixed 5-HT₁A/D₂ binding, supporting the scaffold’s capacity for multi-receptor engagement [7].
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: